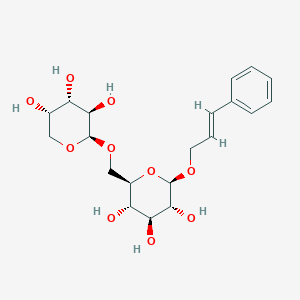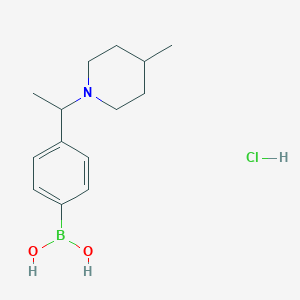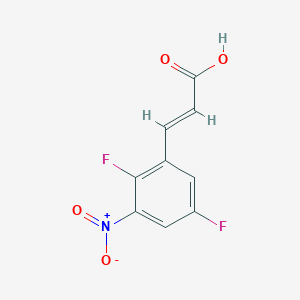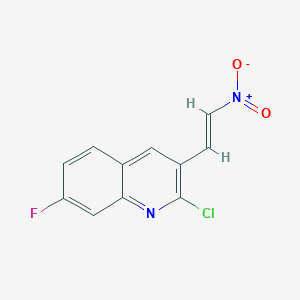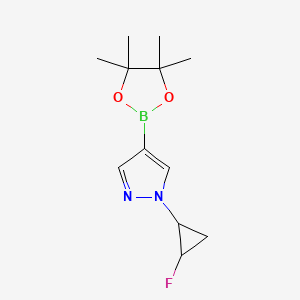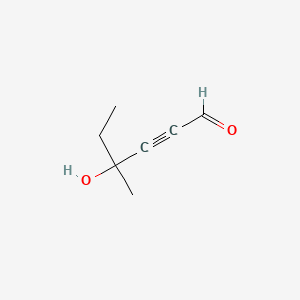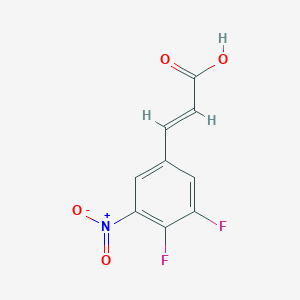
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoronitrobenzene and acrolein.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 3,4-difluoronitrobenzene and acrolein in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The difluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
- (E)-3-(3,4-dichloro-5-nitrophenyl)prop-2-enoic acid
- (E)-3-(3,4-difluoro-5-methylphenyl)prop-2-enoic acid
- (E)-3-(3,4-difluoro-5-aminophenyl)prop-2-enoic acid
Uniqueness
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid is unique due to the presence of both difluoro and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties
属性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC 名称 |
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(9(6)11)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
DVPJSCMSOZBGOV-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)/C=C/C(=O)O |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


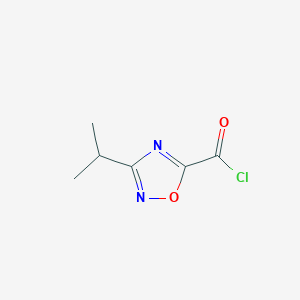
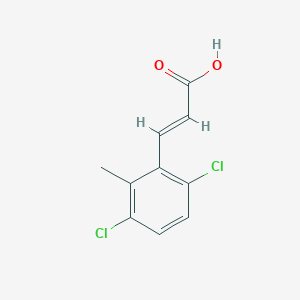
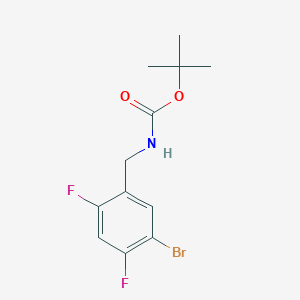

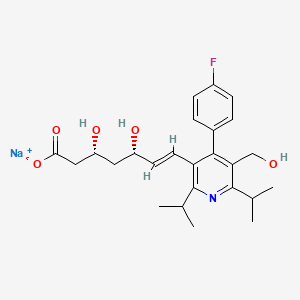
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
